N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
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Description
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C31H28N6O2S3 and its molecular weight is 612.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Mechanism
Heterocyclic compounds, including those with pyrazole, triazole, and thiophene moieties, are synthesized through various chemical reactions that often involve intermediate steps such as Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangements, cyclization, and condensation reactions. These processes are fundamental in creating compounds with potential bioactive properties. For instance, the synthesis involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea leads to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, showcasing the complexity and versatility of heterocyclic synthesis (Ledenyova et al., 2018).
Biological Applications
Compounds featuring thiophene, pyrazole, and triazole rings have been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has demonstrated significant anti-tumor activities against hepatocellular carcinoma cell lines, indicating the therapeutic potential of these compounds (Gomha et al., 2016).
Antimicrobial Activity
The antimicrobial properties of heterocyclic compounds are a key area of research, with studies revealing the effectiveness of novel synthetic compounds against a range of bacterial and fungal strains. This is evident in the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and their demonstrated in vitro antibacterial and antifungal activities (Desai et al., 2011).
Properties
IUPAC Name |
N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N6O2S3/c1-20-10-12-22(13-11-20)25-17-24(26-8-4-14-40-26)35-37(25)29(38)19-42-31-34-33-28(18-32-30(39)27-9-5-15-41-27)36(31)23-7-3-6-21(2)16-23/h3-16,25H,17-19H2,1-2H3,(H,32,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQBZDDVZKAJKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)C5=CC=CS5)C6=CC=CS6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N6O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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